molecular formula C16H11N3O2S B7684926 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL

7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL

Cat. No.: B7684926
M. Wt: 309.3 g/mol
InChI Key: QONBBDHVWCCDBF-UHFFFAOYSA-N
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Description

7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex heterocyclic compound that features a quinoline core substituted with a thiophene and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered functional groups .

Scientific Research Applications

7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It finds applications in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples are:

Uniqueness

What sets 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL apart is its unique combination of a quinoline core with both thiophene and oxadiazole moieties. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methyl-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-9-4-5-10-8-11(15(20)17-12(10)7-9)14-18-16(21-19-14)13-3-2-6-22-13/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONBBDHVWCCDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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